molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B2606742
CAS No.: 796117-32-3
M. Wt: 348.446
InChI Key: ARINFHMLLGPKIE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyanocyclohexyl group attached to an acetamide moiety, with a phenoxy group substituted with a 4-methylphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions to form the cyanocyclohexyl intermediate.

    Acetamide formation: The cyanocyclohexyl intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the acetamide derivative.

    Phenoxy group introduction: The final step involves the reaction of the acetamide derivative with 4-(4-methylphenyl)phenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities and interaction with ryanodine receptors.

    N-(1-cyanocyclohexyl)acetamide: A simpler analog without the phenoxy group, used in various organic synthesis applications.

Uniqueness

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide stands out due to its complex structure, which imparts unique chemical properties and potential applications. Its combination of a cyanocyclohexyl group with a phenoxyacetamide moiety makes it a versatile compound for research in multiple scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARINFHMLLGPKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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